

Molecular Profile & Mechanism of Action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Gap 26

Cat. No.: S771778

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The table below summarizes the core characteristics of **Gap 26**:

| Property | Description |
|---------------------|--|
| Molecular Target | Connexin 43 (Cx43) hemichannels and gap junction channels [1] [2] [3] |
| Amino Acid Sequence | Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg (VCYDKSFPISHVR) [2] [3] [4] |
| Molecular Weight | 1550.78 g/mol [2] [3] [4] |
| CAS Number | 197250-15-0 [2] [3] [4] |
| Solubility | Soluble in water (e.g., 50-100 mM with ultrasonic assistance) and DMSO [2] [4] [5] |
| Storage | -20°C, desiccated [4] [5] |

Gap 26 inhibits channel function by mimicking a specific extracellular loop of the Cx43 protein, thereby blocking the docking and function of the channels [1]. A key characteristic of its action is the **differential inhibition** of undocked hemichannels versus fully formed gap junctions between cells [1]:

- **Hemichannel Blockade:** Rapid effect, occurring within **5 minutes** [1].
- **Gap Junction Blockade:** Slower effect, typically requiring about **30 minutes** of exposure [1].

Quantitative Biological Effects

The biological effects of **Gap 26**, as observed in various experimental models, are summarized in the table below:

| Experimental Model/System | Observed Effect of Gap 26 | Reported IC ₅₀ / Concentration Used |
|--|--|---|
| Rabbit superior mesenteric artery | Attenuates rhythmic contractile activity | IC ₅₀ = 28.4 ± 3.4 μM [2] [3] [4] |
| Endothelial cell lines (RBE4, SV-ARBEC, ECV304) | Reduces wave size of intercellular calcium waves; inhibits IP3-triggered ATP release | 0.25 mg/mL (30 min pre-treatment) [2] |
| Neonatal rat model of Bronchopulmonary Dysplasia (BPD) | Improves alveolar development; reduces apoptosis & oxidative stress signaling | Treatment in vivo [6] |
| Mouse corneal neovascularization (CNV) model | Suppresses corneal neovessel formation | Subconjunctival injection [7] |

Detailed Experimental Protocols

Based on the literature, here are methodologies for key experiments using **Gap 26**.

In Vitro Protocol: Inhibiting ATP Release in Endothelial Cells

This protocol is adapted from studies investigating the role of hemichannels in ATP release [2].

- **Cell Culture:** Use endothelial cell lines such as ECV304, RBE4, or SV-ARBEC.
- **Peptide Preparation:** Prepare a stock solution of **Gap 26** in sterile water at a high concentration (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C.
- **Treatment:**
 - Pre-treat cells with **0.25 mg/mL** of **Gap 26** for **30 minutes** prior to stimulation [2].

- To trigger ATP release, stimulate cells with a photolyzable, caged form of Inositol 1,4,5-trisphosphate (InsP₃) and uncage it using UV flash photolysis.
- **Measurement:** Quantify ATP release in the extracellular medium using a luciferin-luciferase bioluminescence assay.

In Vivo Protocol: Improving Alveolar Development in a BPD Model

This protocol is based on a study that used **Gap 26** in a hyperoxia-induced model of Bronchopulmonary Dysplasia (BPD) in neonatal rats [6].

- **Animal Model:** Place neonatal Sprague-Dawley rat pups (postnatal day 1) in a chamber with **85% oxygen (hyperoxia)** continuously until postnatal day 14.
- **Treatment:**
 - Administer **Gap 26** to the pups in the presence of hyperoxia. The specific dosage and route of administration (e.g., intraperitoneal injection) can be adapted from the study's methodology.
 - Control groups should include pups in normoxia (21% oxygen) and pups in hyperoxia without treatment.
- **Assessment:**
 - **Morphological Analysis:** On postnatal day 14, harvest lung tissues for histological analysis (e.g., H&E staining) to assess alveolar structure and measure the radial alveolar count.
 - **Molecular Analysis:** Analyze lung tissue or isolated cells for markers of apoptosis (e.g., cleaved caspase-3), oxidative stress (e.g., ROS levels), and activity in the ASK1-JNK/p38 signaling pathway.

Signaling Pathways and Therapeutic Mechanisms

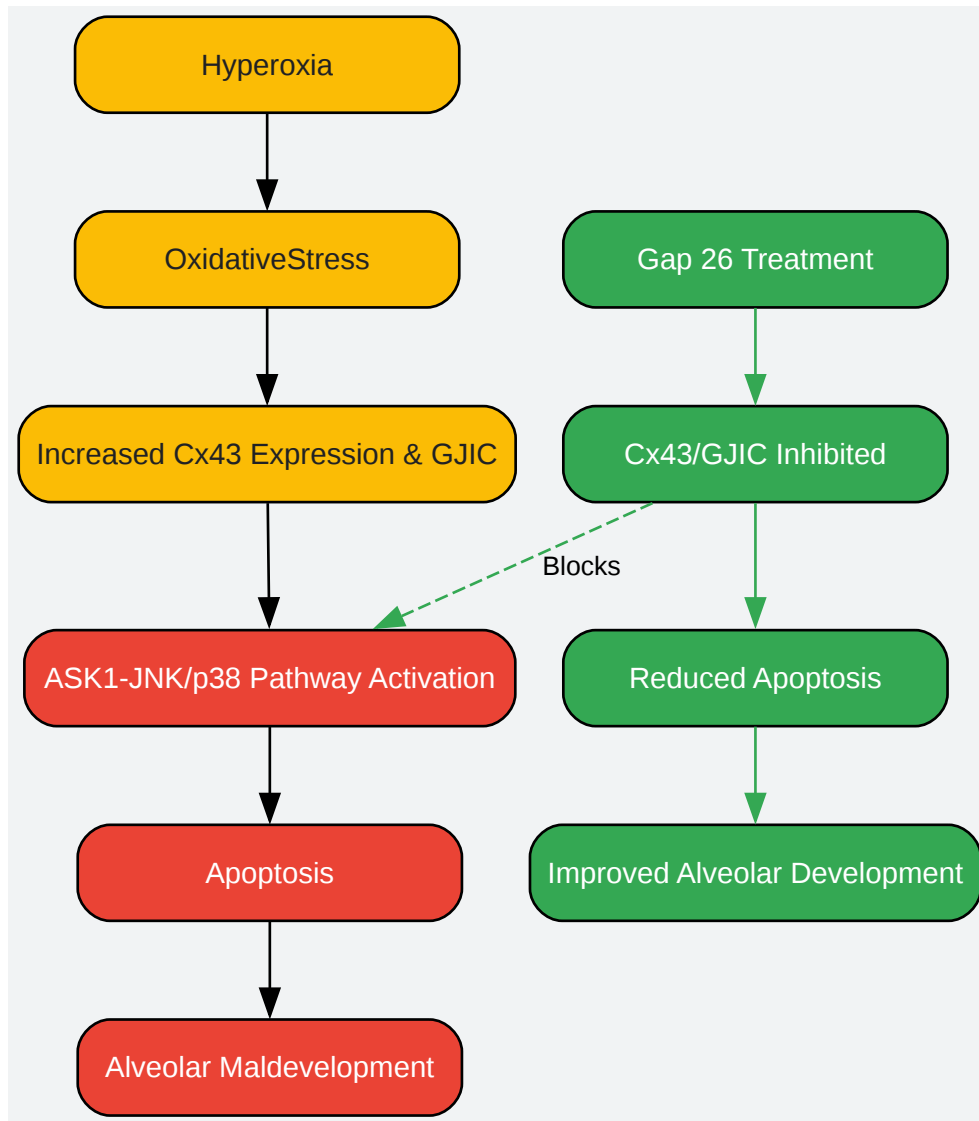
Research has elucidated specific signaling pathways through which **Gap 26** exerts its effects, particularly in disease models.

Pathway in Bronchopulmonary Dysplasia (BPD)

In a neonatal rat BPD model, hyperoxia induces oxidative stress, which increases Cx43 expression and gap junction communication (GJIC). This enhanced GJIC propagates and amplifies the pro-apoptotic signal via

the ASK1-JNK/p38 pathway. **Gap 26**, by inhibiting Cx43, disrupts this damaging communication, reducing apoptosis and improving alveolar development [6].

The following diagram illustrates this signaling pathway and the intervention point of **Gap 26**:



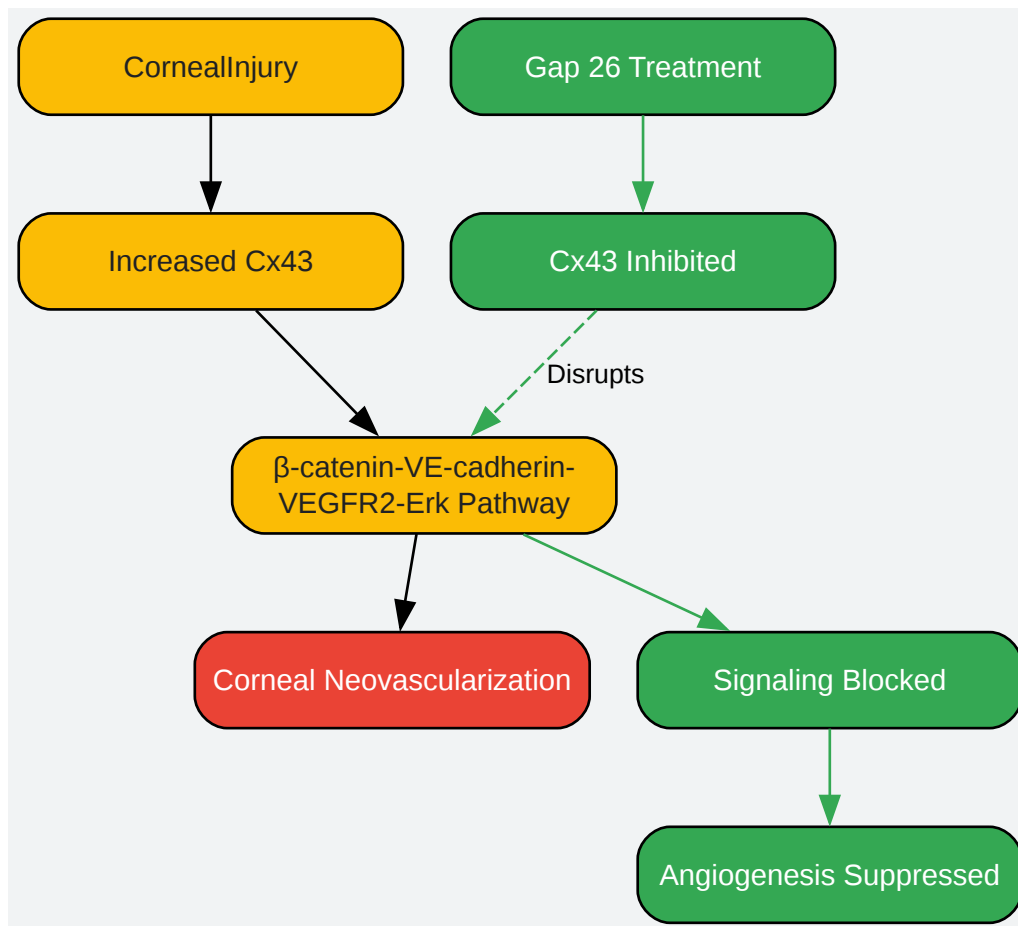
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Gap 26 inhibits Cx43 to block pro-apoptotic signaling in BPD. [6]

Pathway in Corneal Neovascularization

In a mouse model of corneal neovascularization, injury upregulates Cx43. The study suggests that **Gap 26** inhibits angiogenesis by interfering with the **β -catenin-VE-cadherin-VEGFR2-Erk signaling pathway**, ultimately preventing the growth of new blood vessels in the cornea [7].

The diagram below outlines this proposed mechanism:



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Gap 26 disrupts a pro-angiogenic signaling pathway in corneal injury. [7]

Research Applications & Contextual Use

Gap 26 is a powerful tool for probing Cx43 function. Its differential inhibition of hemichannels and gap junctions is crucial for experimental design, allowing researchers to dissect the specific roles of each channel type [1]. It is classified "**For research use only. Not for use in diagnostic or therapeutic procedures.**" [2] [4]

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